molecular formula C18H16F3N3O3S B10919595 1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10919595
M. Wt: 411.4 g/mol
InChI Key: SDTAMMLVCVEKKU-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a sulfanyl group

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps. One common method includes the reaction of 2-amino-nicotinonitriles with carbonyl compounds under microwave irradiation, catalyzed by DBU in water . This method is efficient and environmentally friendly, providing good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C18H16F3N3O3S

Molecular Weight

411.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16F3N3O3S/c1-26-8-7-24-15-14(16(25)23-17(24)28)11(18(19,20)21)9-12(22-15)10-5-3-4-6-13(10)27-2/h3-6,9H,7-8H2,1-2H3,(H,23,25,28)

InChI Key

SDTAMMLVCVEKKU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3OC)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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